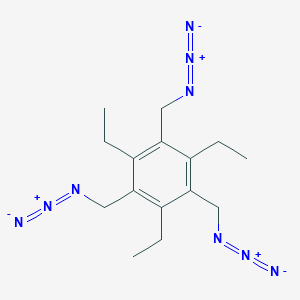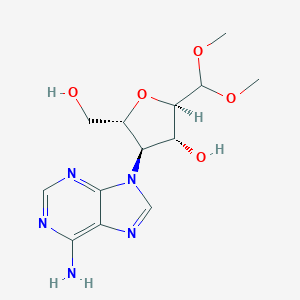
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose, also known as Ac4ManNAz, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is a modified sugar molecule that can be incorporated into glycoconjugates, which are molecules that play a crucial role in many biological processes. The incorporation of Ac4ManNAz into glycoconjugates allows for the visualization and manipulation of these molecules in living cells, making it a valuable tool for scientific research.
Mécanisme D'action
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose works by being incorporated into glycans through a process known as metabolic labeling. Metabolic labeling involves the addition of a modified sugar molecule to cells, which are then allowed to incorporate the molecule into their glycoconjugates. Once incorporated, 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose can be selectively labeled with a fluorescent or biotinylated probe, allowing for the visualization and manipulation of the glycoconjugates.
Effets Biochimiques Et Physiologiques
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose has been shown to have minimal biochemical and physiological effects on cells, making it a safe and reliable tool for scientific research. It has been used in a wide range of cell types, including bacteria, yeast, and mammalian cells, without any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose in scientific research is its versatility. It can be incorporated into a wide range of glycoconjugates, allowing for the study of many different biological processes. Additionally, it has minimal effects on cells, making it a safe and reliable tool for scientific research.
However, there are also limitations to the use of 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose. One of the main limitations is the need for specialized equipment and expertise to perform the metabolic labeling process. Additionally, the labeling process can be time-consuming and may require optimization for different cell types and experimental conditions.
Orientations Futures
There are many potential future directions for the use of 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose in scientific research. One area of interest is the study of glycan dynamics, including the turnover and degradation of glycoconjugates. Additionally, 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose could be used to study the role of glycans in disease processes, such as cancer and infectious diseases. Finally, the development of new probes and labeling techniques could expand the versatility and applications of 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose in scientific research.
Méthodes De Synthèse
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose can be synthesized through a multi-step process that involves the conversion of commercially available starting materials. The synthesis begins with the protection of the hydroxyl groups on the starting sugar molecule, followed by the introduction of an amino group. The resulting intermediate is then subjected to a series of reactions that lead to the formation of the final product, 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose.
Applications De Recherche Scientifique
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose has been widely used in scientific research as a tool for the study of glycoconjugates. One of the most common applications of 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose is in the study of glycans, which are carbohydrate molecules that are attached to proteins and lipids. By incorporating 4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose into glycans, researchers can track the movement and function of these molecules in living cells.
Propriétés
Numéro CAS |
171877-93-3 |
|---|---|
Nom du produit |
4-(6-Amino-9H-purin-9-YL)-2,5-anhydro-4-deoxy-dimethyl acetal L-mannose |
Formule moléculaire |
C13H19N5O5 |
Poids moléculaire |
325.32 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-4-(6-aminopurin-9-yl)-2-(dimethoxymethyl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H19N5O5/c1-21-13(22-2)10-9(20)8(6(3-19)23-10)18-5-17-7-11(14)15-4-16-12(7)18/h4-6,8-10,13,19-20H,3H2,1-2H3,(H2,14,15,16)/t6-,8-,9+,10+/m0/s1 |
Clé InChI |
WSSYTSMRDXMFAL-BEYHFKMWSA-N |
SMILES isomérique |
COC([C@H]1[C@@H]([C@H]([C@@H](O1)CO)N2C=NC3=C(N=CN=C32)N)O)OC |
SMILES |
COC(C1C(C(C(O1)CO)N2C=NC3=C(N=CN=C32)N)O)OC |
SMILES canonique |
COC(C1C(C(C(O1)CO)N2C=NC3=C(N=CN=C32)N)O)OC |
Synonymes |
4-(6-AMINO-9H-PURIN-9-YL)-2,5-ANHYDRO-4-DEOXY-DIMETHYL ACETAL L-MANNOSE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



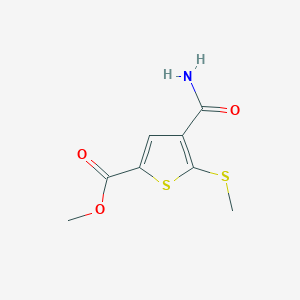
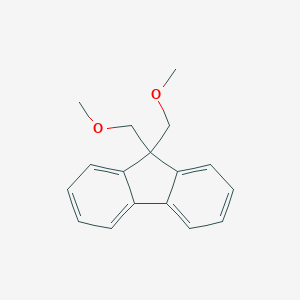
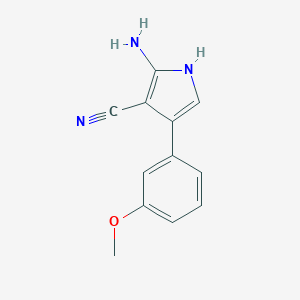
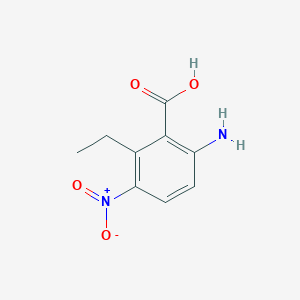
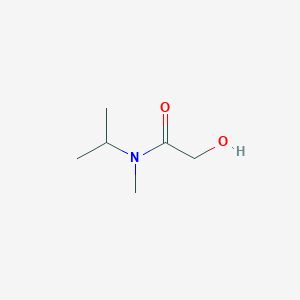
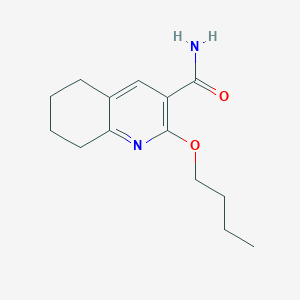
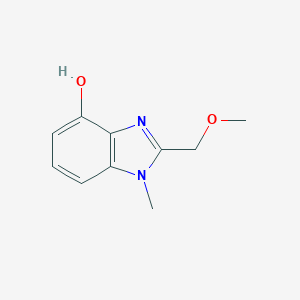

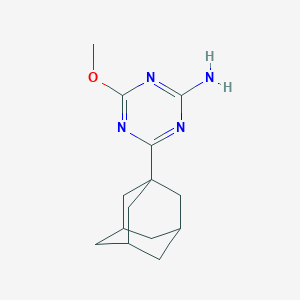
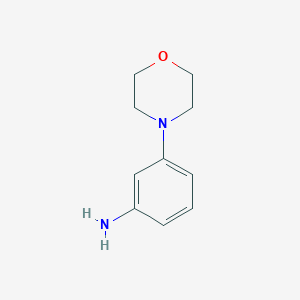
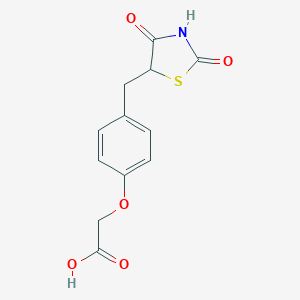
![Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B65806.png)

